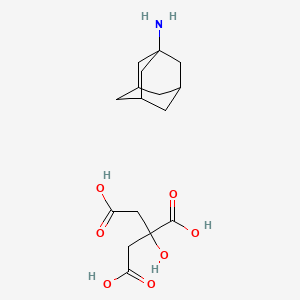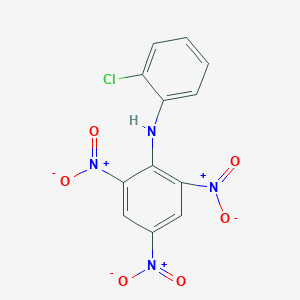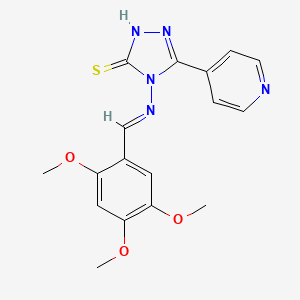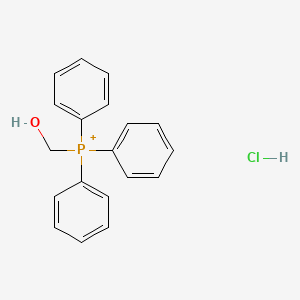![molecular formula C24H30N4O5 B11963891 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl piperazine moiety, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE typically involves multiple steps. One common method includes the reaction of 4-benzyl-1-piperazine with acetic anhydride to form an intermediate, which is then reacted with carbohydrazide under controlled conditions to yield the final product . The reaction conditions often require a polar aprotic solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE involves its interaction with specific molecular targets. The benzyl piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID
- METHYL 4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)BENZOATE
Uniqueness
4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE is unique due to its specific chemical structure, which imparts distinct biological activities.
Properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C24H30N4O5/c1-18(29)33-24-21(31-2)13-20(14-22(24)32-3)15-25-26-23(30)17-28-11-9-27(10-12-28)16-19-7-5-4-6-8-19/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,26,30)/b25-15+ |
InChI Key |
FKFSCIAAGMPSHM-MFKUBSTISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)









![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)



